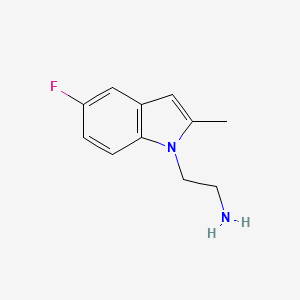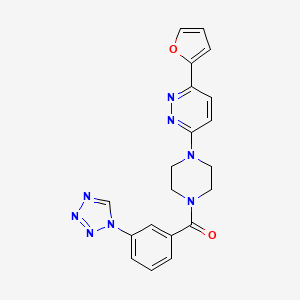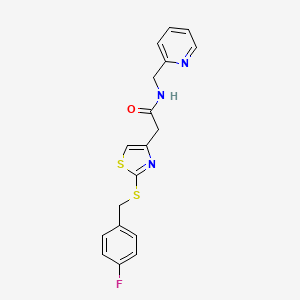
2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, is a rare and unique chemical . It has a linear formula of C11H13FN2 and a molecular weight of 192.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2/c1-8-6-9-7-10 (12)2-3-11 (9)14 (8)5-4-13/h2-3,6-7H,4-5,13H2,1H3 . This indicates that the compound has a fluorine atom at the 5th position and a methyl group at the 2nd position on the indole ring .Scientific Research Applications
1. Efflux Pump Inhibitors in Staphylococcus aureus
Research by Héquet et al. (2014) on derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, which is structurally related to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, highlights their role as potent inhibitors of the Staphylococcus aureus NorA efflux pump. This property is crucial in restoring the antibacterial activity of ciprofloxacin against strains resistant to fluoroquinolones, offering a promising approach for tackling antibiotic resistance (Héquet et al., 2014).
2. Molecular Orbital Study
The work of Gordon (1969) on the CND0/2 molecular orbital method, which included the study of molecules similar to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, provides insights into the barriers to internal rotation in such molecules. This research aids in understanding the electronic properties and reactivity of these compounds (Gordon, 1969).
3. DNA Binding and Nuclease Activity
Kumar et al. (2012) studied the DNA binding and nuclease activity of Cu(II) complexes with ligands structurally similar to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine. The results show significant interactions with DNA, highlighting potential applications in molecular biology and therapeutic research (Kumar et al., 2012).
4. Impact on Cytotoxic Effect of Marine Alkaloid Derivatives
Research by Burattini et al. (2022) on marine bisindole alkaloids, closely related to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine, indicates that changes in their chemical structure can significantly alter their cytotoxic effects. This study underscores the importance of structural modifications in enhancing the therapeutic potential of these compounds (Burattini et al., 2022).
5. Serotonin Receptors in Human Myometrium
The study of serotonin receptors in the human myometrium by Cordeaux et al. (2009) involves compounds analogous to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine. Understanding the role of these receptors is crucial in developing novel therapies for uterine disorders (Cordeaux et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway modulations would be context-dependent and could contribute to the compound’s observed biological activities.
Result of Action
The molecular and cellular effects of 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine’s action would depend on its specific targets and the nature of its interactions with these targets. Given the range of biological activities associated with indole derivatives, these effects could be diverse and context-dependent .
properties
IUPAC Name |
2-(5-fluoro-2-methylindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13/h2-3,6-7H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLVHUABAWACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2929677.png)
![methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2929678.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)
![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)





![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)